Dorzolamide N-Sulfonamide Dimer
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Overview
Description
DorzolamideN-SulfonamideDimer: is a compound that belongs to the class of sulfonamide derivatives. It is primarily known for its role as a carbonic anhydrase inhibitor, which is used in the treatment of elevated intraocular pressure in conditions such as open-angle glaucoma and ocular hypertension . This compound is a non-bacteriostatic sulfonamide derivative and is used topically in ophthalmic solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DorzolamideN-SulfonamideDimer involves several steps. One of the key intermediates in the synthesis is (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide. This intermediate can be obtained in a diastereoisomerically pure form through a stereoselective solvolysis of the acetate ester in an acetone/phosphate buffer mixture . The reaction proceeds via an SN1-like pathway, and the structure of the intermediate is confirmed by single-crystal X-ray analysis .
Industrial Production Methods: Industrial production of DorzolamideN-SulfonamideDimer involves the oxidation of a hydroxysulfonamide in the presence of an oxidizing agent such as a peracid, tert-butyl hydroperoxide, or hydrogen peroxide . The process also includes the separation of cis- and trans-isomers using a carboxylic acid .
Chemical Reactions Analysis
Types of Reactions: DorzolamideN-SulfonamideDimer undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using agents like tert-butyl hydroperoxide or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like sodium azide.
Major Products: The major products formed from these reactions include various sulfonamide derivatives and intermediates that can be further functionalized for different applications .
Scientific Research Applications
Chemistry: In chemistry, DorzolamideN-SulfonamideDimer is used as a scaffold for the development of new chemical entities with improved activity for intraocular pressure management .
Biology and Medicine: In biology and medicine, this compound is used to treat elevated intraocular pressure in glaucoma patients. It has also been investigated for its potential antibacterial and antiviral activities .
Industry: In the industrial sector, DorzolamideN-SulfonamideDimer is used in the production of ophthalmic solutions for the treatment of ocular conditions .
Mechanism of Action
DorzolamideN-SulfonamideDimer exerts its effects by inhibiting the enzyme carbonic anhydrase II and IV in the ciliary epithelium . This inhibition reduces the production of aqueous humor, thereby decreasing intraocular pressure . The compound binds to the active site of the enzyme, preventing the conversion of carbonic acid to bicarbonate and protons .
Comparison with Similar Compounds
Acetazolamide: Another carbonic anhydrase inhibitor used for similar indications but with more systemic side effects.
Methazolamide: Similar to acetazolamide but with a longer duration of action.
Sulfoximines and Sulfonimidates: These compounds share structural similarities with DorzolamideN-SulfonamideDimer and are used in various chemical and medicinal applications.
Uniqueness: DorzolamideN-SulfonamideDimer is unique due to its high specificity for carbonic anhydrase II and IV, leading to fewer systemic side effects compared to other carbonic anhydrase inhibitors . Its topical application also minimizes systemic exposure, making it a preferred choice for treating ocular hypertension and glaucoma .
Properties
Molecular Formula |
C20H29N3O8S6 |
---|---|
Molecular Weight |
631.9 g/mol |
IUPAC Name |
(4S,6S)-4-(ethylamino)-N-[[(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-yl]sulfonyl]-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide |
InChI |
InChI=1S/C20H29N3O8S6/c1-5-21-15-7-11(3)34(24,25)19-13(15)9-17(32-19)36(28,29)23-37(30,31)18-10-14-16(22-6-2)8-12(4)35(26,27)20(14)33-18/h9-12,15-16,21-23H,5-8H2,1-4H3/t11-,12-,15-,16-/m0/s1 |
InChI Key |
OTVNOYKKKXGTOL-APYUEPQZSA-N |
Isomeric SMILES |
CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)NS(=O)(=O)C3=CC4=C(S3)S(=O)(=O)[C@H](C[C@@H]4NCC)C)C |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)NS(=O)(=O)C3=CC4=C(S3)S(=O)(=O)C(CC4NCC)C)C |
Origin of Product |
United States |
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